Agatharesinol acetonide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

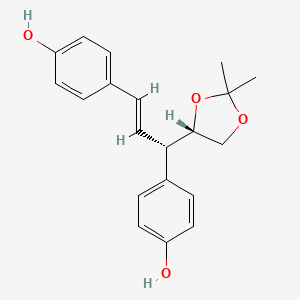

Agatharesinol acetonide is a natural lignan compound found in the heartwood of Sequoia sempervirens. It exhibits significant biological activities, including anticancer properties, particularly against non-small-cell lung cancer cell lines . This compound is a derivative of agatharesinol, which is known for its various pharmacological effects.

Mécanisme D'action

Target of Action

Agatharesinol acetonide primarily targets the A549 cell line , which is a type of non-small-cell lung cancer . The compound exhibits strong effects on these cells, with an IC50 value equal to 27.1 μM .

Mode of Action

It is known that the compound interacts with its target cells and induces changes that lead to its anticancer activity .

Biochemical Pathways

This compound is a norlignan, a class of compounds that are derived from the aromatic amino acids tyrosine and phenylalanine . These compounds are produced through the shikimic acid pathway, leading to the formation of propenyl-phenols and allyl-phenols, also known as phenylpropanoids . These are the starting points of the biosynthesis of several classes of active constituents related to the stability of the cell wall and to the defense of plants against herbivorous animals and pathogens .

Result of Action

The primary result of this compound’s action is its anticancer activity against the A549 non-small-cell lung cancer cell line . The compound exhibits strong effects on these cells, with an IC50 value equal to 27.1 μM, which is quite higher than taxol 33.72 μM .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the biosynthesis of this compound in Cryptomeria japonica (Japanese cedar, sugi) was found to be induced under humidity-regulated conditions . This suggests that the compound’s action, efficacy, and stability may be affected by the environmental conditions in which it is produced or administered.

Analyse Biochimique

Cellular Effects

Agatharesinol acetonide has been found to exhibit strong effects on the A549 cell line (non-small-cell lung cancer) with an IC50 value equal to 27.1 μM This suggests that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Agatharesinol acetonide can be synthesized through the acetonide protection of agatharesinol. The process involves the reaction of agatharesinol with acetone in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the acetonide derivative. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound involves the extraction of agatharesinol from the heartwood of Sequoia sempervirens, followed by its chemical modification to form the acetonide derivative. The extraction process includes solvent extraction and purification steps to isolate agatharesinol, which is then subjected to the acetonide formation reaction.

Analyse Des Réactions Chimiques

Types of Reactions: Agatharesinol acetonide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it back to its parent lignan, agatharesinol.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenolic hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Agatharesinol.

Substitution: Alkylated or acylated derivatives of this compound.

Applications De Recherche Scientifique

Agatharesinol acetonide has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study lignan biosynthesis and chemical transformations.

Biology: Its anticancer properties make it a subject of interest in cancer research, particularly for its effects on non-small-cell lung cancer cell lines.

Medicine: Potential therapeutic applications due to its anticancer and antioxidant properties.

Industry: Used in the development of natural product-based pharmaceuticals and as a chemical intermediate in the synthesis of other bioactive compounds

Comparaison Avec Des Composés Similaires

Agatharesinol acetonide is unique among lignans due to its specific structural features and biological activities. Similar compounds include:

Agatharesinol: The parent compound, which also exhibits anticancer properties.

Sequirin C: Another lignan with comparable anticancer activity.

Sequosempervirin B and D: Lignans with similar structures but different biological activities.

These compounds share structural similarities but differ in their specific biological effects and applications, highlighting the unique properties of this compound .

Activité Biologique

Agatharesinol acetonide, a synthetic derivative of the naturally occurring norlignan Agatharesinol, has garnered attention for its diverse biological activities. This compound, characterized by a unique 9,9'-diarylbutane skeleton, is primarily studied for its potential therapeutic effects, particularly in cancer treatment and antioxidant activity.

Chemical Structure and Synthesis

This compound consists of a 2,2-dimethyl-1,3-dioxolane ring linked to a diarylbutane framework. It exists as two diastereomers: cis- and trans-isomers, which differ in the stereochemistry of their substituents. The synthesis of this compound involves several steps that allow it to serve as a precursor for other biologically active norlignans such as Sesquirin-A and Hinokiresinol .

Anticancer Activity

This compound has shown significant cytotoxic effects against various cancer cell lines. Notably, it exhibits strong activity against the A549 cell line (non-small-cell lung cancer) with an IC50 value of 27.1 μM , which is comparatively lower than that of Taxol (33.72 μM) and similar to Cisplatin (2.0 μM) in terms of efficacy .

| Cell Line | IC50 (μM) | Comparison |

|---|---|---|

| A549 (Lung Cancer) | 27.1 | Lower than Taxol (33.72) |

| Other Cell Lines | Varies | Comparable to Cisplatin |

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays. It demonstrates significant radical scavenging activity with IC50 values ranging from 7.76 to 17.07 μM , outperforming L-ascorbic acid (IC50 = 27.59 μM) in some tests . The compound's ability to inhibit superoxide anion radicals also indicates its potential as a therapeutic agent in oxidative stress-related conditions.

| Assay Type | IC50 Values (μM) |

|---|---|

| DPPH Radical Scavenging | 7.76 - 17.07 |

| Superoxide Anion | 40.5 |

| L-ascorbic Acid | 27.59 |

Enzyme Inhibition

This compound has shown promise in inhibiting various enzymes involved in disease processes. For instance, it exhibits inhibitory effects on β-hexosaminidase release with IC50 values ranging from 18.08 μM to 52.67 μM , indicating its potential role in managing allergic responses . Furthermore, its effect on platelet aggregation was noted, with complete inhibition observed at concentrations as low as 6 × 10⁻⁴ M when induced by thrombin .

Case Studies and Research Findings

Research has highlighted the therapeutic potential of this compound through various case studies:

- In Vitro Studies : A study conducted on the A549 cell line demonstrated that this compound's mechanism of action involves inducing apoptosis and inhibiting cell proliferation via specific signaling pathways.

- Comparative Studies : In comparative studies against other known anticancer agents, this compound showed a favorable profile with lower toxicity levels while maintaining efficacy.

- Mechanistic Insights : Mechanistic studies have suggested that the compound may exert its effects through modulation of oxidative stress pathways and inhibition of key enzymes involved in tumor growth.

Propriétés

IUPAC Name |

4-[(E,3S)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-(4-hydroxyphenyl)prop-1-enyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O4/c1-20(2)23-13-19(24-20)18(15-6-10-17(22)11-7-15)12-5-14-3-8-16(21)9-4-14/h3-12,18-19,21-22H,13H2,1-2H3/b12-5+/t18-,19+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGNCNVJVRJKHEP-ORFBMEDESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C(C=CC2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H](O1)[C@@H](/C=C/C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.